REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[C:9]([O:11][CH3:12])=[O:10].[N:18]([O-:20])=[O:19].[Na+].C(O)(=O)C.[N+]([O-])(O)=O>O>[CH3:17][O:16][C:15]1[C:6]([O:5][CH2:4][CH2:3][CH2:2][Cl:1])=[CH:7][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCOC=1C=C(C(=O)OC)C=CC1OC
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 50 mL volume glass flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 40-50° C. for 5 hours
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
the aqueous mixture was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
precipitating a crystalline product
|
Type
|
FILTRATION
|
Details
|
The crystalline product was collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with 30 mL of water and 30 mL of n-heptane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C(=O)OC)C=C1OCCCCl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 961.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |